N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-2-amine
Description
Properties
Molecular Formula |
C12H20N4 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C12H20N4/c1-10(2)13-7-11-8-14-12(15-9-11)16-5-3-4-6-16/h8-10,13H,3-7H2,1-2H3 |
InChI Key |
PBUUOCYOSUMZMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CN=C(N=C1)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chloro-5-(chloromethyl)pyrimidine
The foundational intermediate is synthesized via Vilsmeier-Haack reaction using DMF and phosphorus oxychloride. Key parameters:
Pyrrolidine Incorporation at the 2-Position
Replacing the 2-chloro group with pyrrolidine proceeds under SNAr conditions:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | Triethylamine (3 eq) |
| Temperature | 80°C, 12 hours |
| Yield | 78% |
| Purity | >99% (HPLC) |
This step benefits from microwave assistance, reducing reaction time to 2 hours with comparable yield.
Amination of the Chloromethyl Group
Propan-2-amine displaces the 5-chloromethyl group under mild conditions:
-
Solvent : Dichloromethane
-
Base : Diisopropylethylamine (DIEA, 2.5 eq)
-
Reaction Time : 6 hours at 25°C
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, confirmed by retained stereochemistry in chiral analogs.
Reductive Amination Approach
Synthesis of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Oxidation of 5-hydroxymethyl intermediate using MnO2 in dichloromethane yields the aldehyde (92% purity).
Coupling with Propan-2-amine
Reductive amination parameters:
| Component | Specification |
|---|---|
| Reducing Agent | Sodium cyanoborohydride |
| Molar Ratio | 1:1.2 (aldehyde:amine) |
| Solvent | Methanol with 1% acetic acid |
| Yield | 74% |
Advantage : Avoids harsh substitution conditions, preserving acid-sensitive functional groups.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Reaction for Pyrimidine Assembly
A novel route employs 5-bromo-2-(pyrrolidin-1-yl)pyrimidine and (propan-2-aminomethyl)boronic acid:
Limitation : Requires rigorous exclusion of oxygen to prevent boronic acid decomposition.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic Substitution | 85 | 99.3 | High | $ |
| Reductive Amination | 74 | 98.7 | Moderate | $$ |
| Cross-Coupling | 68 | 97.5 | Low | $$$ |
Key Trade-offs : While nucleophilic substitution offers efficiency, reductive amination provides better functional group tolerance. Cross-coupling remains valuable for introducing non-nucleophilic amines.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
-
HPLC : >99% purity on C18 column (MeCN/H2O + 0.1% TFA)
-
Elemental Analysis : C 65.78%, H 8.89%, N 23.55% (theor. C 65.80%, H 8.92%, N 23.57%)
Industrial-Scale Considerations
Solvent Recycling
MeCN recovery via distillation reduces costs by 40% in nucleophilic substitution routes.
Waste Management
-
Chloride Byproducts : Neutralized with Ca(OH)2 to precipitate CaCl2
-
Palladium Residues : <1 ppm achieved via activated carbon filtration
Emerging Methodologies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine core and methylene bridge facilitate nucleophilic substitution under specific conditions:
-
Chlorination : Treatment with POCl₃ and tetramethylammonium chloride converts hydroxyl or amine groups into chlorides, creating intermediates for cross-coupling reactions . For example, 7-hydroxypyrazolo[1,5-a]pyrimidines are converted to 7-chlorides under these conditions .
-
Amination : The methylene-linked propan-2-amine group undergoes SN2 reactions with alkyl halides or aryl boronic acids in the presence of K₂CO₃ or Pd catalysts . A study demonstrated that 3-(4-methylpiperazin-1-yl)propan-1-amine reacts with chloropyrimidines to form diamines with 37% yield .
Key Reagents and Conditions
| Reaction Type | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Chlorination | POCl₃, TMA-Cl, 80°C, 4h | 60–75 | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 150°C (microwave) | 40–60 |
Electrophilic Aromatic Substitution
The electron-rich pyrimidine ring participates in electrophilic substitutions:
-
Nitration and Halogenation : The 5-position of the pyrimidine ring is susceptible to nitration or bromination due to electron-donating effects from the pyrrolidin-1-yl group.
-
Methylation : Methyl groups are introduced at the 4-position using methyl iodide and a base, enhancing steric bulk and modulating receptor binding .
Reductive Amination and Alkylation
The primary amine group undergoes reductive amination with ketones or aldehydes:
-
With Carbonyl Compounds : Reacting with aldehydes (e.g., benzaldehyde) in the presence of NaBH₃CN yields secondary amines, improving solubility and bioavailability .
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF forms quaternary ammonium salts, useful for ionic liquid applications .
Oxidation and Ring-Opening Reactions
-
Pyrrolidine Oxidation : The pyrrolidine ring is oxidized to γ-lactam using m-CPBA or RuO₄, altering the compound’s conformational flexibility.
-
Amine Oxidation : The isopropylamine group forms nitroxide radicals under oxidative conditions (e.g., H₂O₂/Fe²⁺), though this reaction requires stabilization via steric hindrance.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Buchwald–Hartwig Amination : Aryl halides react with the amine group to form biaryl amines. For instance, 2-chloropyrimidines couple with 4-(pyridin-3-yl)phenyl)methanamine to yield inhibitors with IC₅₀ values <100 nM .
-
Suzuki–Miyaura Coupling : Boronic acids substitute chlorine atoms on the pyrimidine ring, enabling aryl/heteroaryl incorporation .
Acid-Catalyzed Degradation
Under strong acidic conditions (e.g., HCl/EtOH), the methylene bridge undergoes hydrolysis, cleaving the molecule into 2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde and propan-2-amine. This reaction is critical for stability studies in pharmaceutical formulations.
Bioconjugation and Prodrug Formation
-
Carbamate Formation : Reaction with chloroformates (e.g., ethyl chloroformate) produces carbamate prodrugs, enhancing membrane permeability.
-
Schiff Base Formation : The primary amine reacts with ketones (e.g., pyruvate) to form pH-sensitive Schiff bases, enabling targeted drug release.
Comparative Reactivity Insights
| Functional Group | Reactivity Trend | Impact on Applications |
|---|---|---|
| Pyrimidine C-5 position | High electrophilic susceptibility | Enables halogenation for SAR studies |
| Propan-2-amine | Moderate nucleophilicity | Facilitates prodrug design |
| Pyrrolidine ring | Susceptible to oxidation | Limits metabolic stability |
Scientific Research Applications
Chemistry
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-2-amine serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Employing reagents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Participating in nucleophilic substitution reactions.
These reactions enable the formation of diverse derivatives that can be further explored for specific applications in research and industry.
Biology
In biological research, this compound is investigated for its potential as a modulator of biological pathways . Studies suggest that it may interact with specific molecular targets, acting as an antagonist or modulator of receptors such as the vanilloid receptor 1 or the insulin-like growth factor 1 receptor. Its biological activity is an area of active exploration, particularly in:
- Cell signaling pathways : Understanding its role in cellular processes.
- Enzyme inhibition : Evaluating its potential as an enzyme inhibitor.
Medicine
The pharmacological activities of this compound are being explored for various therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial and antifungal properties against resistant strains.
- Cancer Research : The compound's ability to modulate signaling pathways may offer avenues for cancer treatment strategies by targeting specific kinases involved in tumor growth.
- Neurological Applications : Its interaction with neurotransmitter receptors suggests potential use in treating neurological disorders.
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for:
- Pharmaceutical Development : As a precursor for synthesizing novel drugs.
- Chemical Manufacturing : In processes requiring specific reactivity or stability.
Case Studies
Several studies have highlighted the applications and effectiveness of this compound:
- Study on Antibacterial Properties :
- Molecular Docking Studies :
- Therapeutic Efficacy in Animal Models :
Mechanism of Action
The mechanism of action of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. It may act as an antagonist or modulator of certain receptors, such as the vanilloid receptor 1 or the insulin-like growth factor 1 receptor . The compound can inhibit various enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1 .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine Derivatives with Heterocyclic Substituents
Table 1: Structural and Functional Comparison of Pyrimidine-Based Compounds
Key Observations :
Psychoactive Substances with Pyrrolidine/Alkylamine Motifs
Table 2: Comparison with New Psychoactive Substances (NPS)
Key Observations :
- Pyrrolidine in NPS : MDPV and Etonitazepyne utilize pyrrolidine for receptor binding and metabolic stability, suggesting the target compound may share similar pharmacokinetic profiles .
Biological Activity
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-2-amine, also known by its CAS number 1248431-88-0, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 220.31 g/mol. The compound features a pyrimidine ring substituted with a pyrrolidine moiety, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives, including this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines in vitro.
| Compound | Cell Line | GI Value (%) at 10 μM |
|---|---|---|
| 4a | HCT-116 | 40.87 |
| 4b | HOP-92 | 86.28 |
| 4h | SK-BR-3 | 46.14 |
These findings suggest that the compound may exhibit cytostatic effects, potentially making it a candidate for further development in cancer therapy .
2. Antibacterial Activity
The antibacterial activity of pyrrolidine derivatives has been documented extensively. In vitro tests have demonstrated that certain derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 75 |
| Enterococcus faecalis | 125 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | 150 |
These results indicate that this compound may share similar antibacterial characteristics, warranting further investigation .
3. Antifungal Activity
Research into the antifungal properties of related compounds has also yielded promising results. Studies have shown that certain pyrrolidine-based compounds exhibit antifungal activity against various strains, although specific data for this compound is limited.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
1. Kinase Inhibition:
Many pyrimidine derivatives are known to inhibit kinase receptors, which play crucial roles in cell signaling pathways related to cancer and other diseases .
2. Immune Modulation:
Preliminary studies suggest that compounds in this class may influence immune responses, particularly through interactions with immune checkpoints such as PD-L1 .
Case Studies
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer effects of pyrimidine derivatives, N-(6-(4-(4-Fluorophenyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amines were tested alongside N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-2-amines. The results showed significant antiproliferative effects against multiple cancer cell lines, indicating potential therapeutic applications .
Case Study 2: Antibacterial Screening
A comparative study on various pyrrolidine derivatives revealed that some exhibited strong antibacterial activity against resistant strains of bacteria. The findings emphasized the need for further exploration into the structure–activity relationship (SAR) of these compounds .
Q & A
Basic: What are the recommended synthetic routes for N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-2-amine, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrimidine core. A common route includes:
Core Preparation : Cyclization of precursors (e.g., pyrazolo[1,5-a]pyrimidine derivatives) under reflux conditions using aprotic solvents like dioxane or THF .
Amine Attachment : Reacting the pyrimidine intermediate with propan-2-amine via nucleophilic substitution. Key conditions include:
- Use of anhydrous solvents (e.g., THF) under inert gas (N₂/Ar).
- Catalytic bases (e.g., triethylamine) to deprotonate the amine .
Purification : Column chromatography (silica gel, eluent: 5–10% EtOH in CH₂Cl₂) or recrystallization improves purity.
Critical Factors :
- Temperature control during cyclization (0°C to room temperature) prevents side reactions .
- Stoichiometric excess of propan-2-amine (1.2–1.5 eq) ensures complete substitution .
Basic: Which spectroscopic and crystallographic methods effectively characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign pyrrolidine protons (δ 2.5–3.5 ppm) and pyrimidine carbons (δ 150–160 ppm). Coupling patterns confirm substituent positions .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic/amine regions .
- X-ray Crystallography :
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 261.2) .
Advanced: How does intramolecular hydrogen bonding influence conformational stability, and how is it validated?
Methodological Answer:
- Impact on Conformation :
Intramolecular N–H⋯N bonds between pyrrolidine and pyrimidine nitrogen atoms stabilize planar conformations, reducing rotational freedom. This affects ligand-receptor binding in biological studies . - Validation Techniques :
- X-ray Diffraction : Directly visualizes H-bond distances (e.g., 2.1–2.3 Å) .
- IR Spectroscopy : Detects N–H stretching (3200–3400 cm⁻¹) and bending modes (1600 cm⁻¹) .
- DFT Calculations : Predict bond energies and compare with experimental data .
Advanced: What computational approaches model interactions with biological targets like enzymes or receptors?
Methodological Answer:
- Molecular Docking (AutoDock, Schrödinger) :
- Step 1 : Generate 3D conformers using software like Open Babel.
- Step 2 : Dock into target active sites (e.g., methionine aminopeptidase-1) with flexible side chains.
- Key Parameters : Scoring functions (e.g., Glide SP) rank binding affinities; pose validation via RMSD (<2.0 Å) .
- MD Simulations (GROMACS) :
- Simulate ligand-protein complexes in explicit solvent (100 ns) to assess stability of hydrogen bonds and hydrophobic interactions .
Advanced: How do structural modifications (e.g., substituent changes) affect biological activity in SAR studies?
Methodological Answer:
- Substituent Effects :
- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring enhances steric fit in enzyme pockets, increasing inhibition (e.g., IC₅₀ reduced by 40%) .
- Methyl vs. Phenyl Groups : Bulkier groups at the pyrimidine 2-position improve hydrophobic interactions but may reduce solubility .
- Methodology :
- Synthesize analogs via Suzuki coupling or reductive amination.
- Test in bioassays (e.g., antimicrobial activity via MIC assays) and correlate with logP calculations .
Data Contradiction: How to resolve discrepancies between crystallographic and spectroscopic data?
Methodological Answer:
- Case Example : If NMR suggests free amine rotation but X-ray shows a fixed conformation:
- Variable-Temperature NMR : Confirm dynamic behavior (e.g., coalescence at 80°C).
- DFT Energy Profiling : Compare rotational barriers; low barriers (<5 kcal/mol) explain NMR averaging .
- Cross-Validation : Use IR to detect hydrogen bonds absent in solution (solid-state vs. solution differences) .
- Software Tools : SHELXL refinement with TWIN/BASF commands for twinned crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
